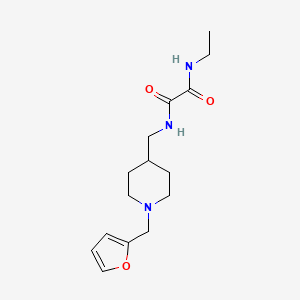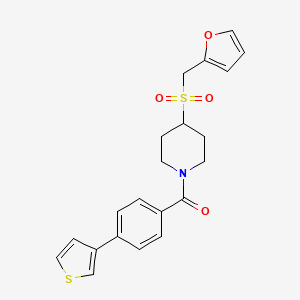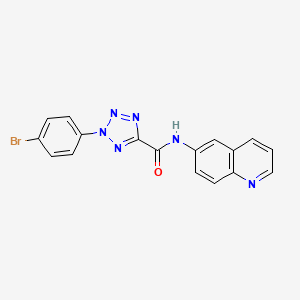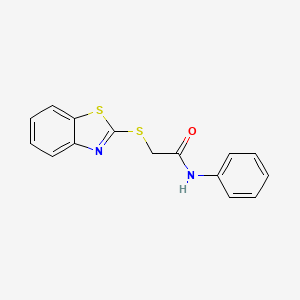![molecular formula C25H35ClN4O9 B2702562 N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride CAS No. 2564466-93-7](/img/structure/B2702562.png)
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride is a useful research compound. Its molecular formula is C25H35ClN4O9 and its molecular weight is 571.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Pesticide Applications
Research on derivatives similar to the compound has revealed potential applications in the development of pesticides. Studies involving powder diffraction data characterization of certain derivatives have indicated their potential use as pesticides due to their structural properties (Olszewska et al., 2009).
Herbicide Development and Safety
The metabolism and mode of action of chloroacetanilide herbicides and related compounds have been extensively studied. Research into the radiosynthesis and metabolic pathways of these compounds provides insights into their environmental persistence and safety profile, which is crucial for developing new herbicides with minimized environmental impact (Latli & Casida, 1995).
Antimicrobial and Anticancer Properties
Several studies have synthesized and evaluated the antimicrobial and anticancer properties of compounds structurally related to the query compound. These include the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and their evaluation against various bacteria, demonstrating the potential for new antimicrobial agents (Sharma et al., 2004). Additionally, compounds with the oxoindole core have been investigated for their cytotoxicity against cancer cell lines, highlighting their potential application in anticancer drug development (Parthiban et al., 2011).
Pharmaceutical Research and Development
The compound and its analogs have been explored in various pharmaceutical research contexts, including the study of polymorphism, which is crucial for understanding the stability and bioavailability of pharmaceutical compounds. For example, research into polymorphic forms of related compounds has provided insights into challenges associated with their analytical and physical characterization, important for drug development processes (Vogt et al., 2013).
Mechanism of Action
Target of action
The primary target of Thalidomide 4’-oxyacetamide-alkylC1-PEG3-alkylC3-amine is cereblon . Cereblon is a protein that is part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system .
Mode of action
Thalidomide 4’-oxyacetamide-alkylC1-PEG3-alkylC3-amine incorporates an E3 ligase ligand plus an alkylC1-PEG3-alkylC3 linker with a terminal amine ready for conjugation to a target protein ligand . This suggests that it may function as a PROTAC (Proteolysis-Targeting Chimera), a type of molecule that can induce the degradation of specific proteins .
Biochemical pathways
Given its target and mode of action, it likely impacts pathways involving protein degradation .
Result of action
Given its mode of action, it may lead to the degradation of specific proteins .
properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.ClH/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDPTKKUZMIBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~5~-benzyl-4-methyl-2-(2-oxo-2-{[4-(trifluoromethyl)benzyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2702483.png)



![N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2702492.png)

![2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]p urinyl)acetamide](/img/structure/B2702495.png)
![N-(4-chlorobenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2702496.png)

![2-(methoxymethyl)-1-(2-methylbutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2702498.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2702499.png)
